Naphthionic acid
Overview
Description
. It is one of several aminonaphthalenesulfonic acids, derivatives of naphthalene containing both amine and sulfonic acid functional groups. This compound appears as a white solid, although commercial samples can sometimes appear gray . Naphthionic acid is primarily used in the synthesis of azo dyes, such as Rocceline (Solid Red A), where the amino group of the acid is diazotated and then coupled with β-naphthol .
Preparation Methods
Naphthionic acid is prepared by treating 1-aminonaphthalene with sulfuric acid . The process involves heating 1-nitronaphthalene with ammonium sulfite, although this method can produce byproducts such as 1-aminonaphthalene-2,4-disulfonic acid, making it less attractive for large-scale production . Industrial production methods often involve the chlorination of 1-aminonaphthalene-4-sulfonic acid with copper(II) chloride to produce 4-chloro-1-aminonaphthalene, or the action of chlorine on an aqueous sulfuric acid solution to yield 2,3-dichloro-1,4-naphthoquinone .
Chemical Reactions Analysis
Naphthionic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: This compound can undergo substitution reactions, such as chlorination and bromination, to form chloro- and bromo-derivatives.
Common reagents used in these reactions include sulfuric acid, copper(II) chloride, and bromine. Major products formed from these reactions include 4-chloro-1-aminonaphthalene, 2,3-dichloro-1,4-naphthoquinone, and 2,4-dibromo-1-aminonaphthalene .
Scientific Research Applications
Naphthionic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the production of various azo dyes, such as Congo red.
Biology: The compound’s derivatives are used in biological staining and as pH indicators.
Medicine: This compound’s sodium salt has been used as a non-toxic hemostatic agent.
Mechanism of Action
The mechanism of action of naphthionic acid involves its functional groups, the amine and sulfonic acid. These groups participate in various chemical reactions, such as diazotization and coupling, which are essential in the synthesis of azo dyes . The molecular targets and pathways involved include the interaction with β-naphthol to form azo compounds .
Comparison with Similar Compounds
Naphthionic acid is unique among aminonaphthalenesulfonic acids due to its specific functional groups and their reactivity. Similar compounds include:
- 1-aminonaphthalene-2-sulfonic acid
- 1-aminonaphthalene-4,6-disulfonic acid
- 1-aminonaphthalene-4,7-disulfonic acid
These compounds share similar structural features but differ in the position and number of sul
Properties
IUPAC Name |
4-aminonaphthalene-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZRRZAVMCAKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
130-13-2 (mono-hydrochloride salt) | |
Record name | Naphthionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3058909 | |
Record name | 4-Amino-1-naphthalenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-86-6, 90459-10-2, 71342-91-1 | |
Record name | 4-Amino-1-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Naphthionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthionic acid | |
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Record name | 1-Naphthalenesulfonic acid, 4-amino- | |
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Record name | 4-Amino-1-naphthalenesulfonic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminonaphthalene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.425 | |
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Record name | 1-Naphthalenesulfonic acid, 4-amino-, diazotized, coupled with diazotized aniline and resorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.287 | |
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Record name | 1-naphthalenesulfonic acid, 4-amino-, diazotized, coupled with Dyer’s mulberry (Chlorophora tinctoria) extract | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.478 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NAPHTHIONIC ACID | |
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Retrosynthesis Analysis
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